5-甲基噻吩-2-硫醇

描述

Synthesis Analysis

The synthesis of 5-Methylthiophene-2-thiol derivatives involves various chemical routes, highlighting the versatility and complexity of synthetic strategies tailored to obtain thiophene-based compounds with specific functional groups. For example, the synthesis of stannylated-1,2-dithiolato compounds, which are related to 5-Methylthiophene-2-thiol, demonstrates the intricate chemical reactions involved in creating complex thiophene derivatives (Bordinhão et al., 2008). Another route involves the reaction of malodinitrile and carbon disulfide leading to thiophene-2-thiolates, showcasing the diversity of synthetic pathways (Briel et al., 1999).

Molecular Structure Analysis

The molecular structure of thiophene derivatives plays a crucial role in determining their chemical and physical properties. Studies involving gas electron diffraction combined with microwave spectroscopic data provide insights into the precise molecular geometry of thiophene compounds, including bond lengths and angles, which are fundamental for understanding their reactivity and interactions (Tanabe et al., 1995).

Chemical Reactions and Properties

5-Methylthiophene-2-thiol and its derivatives undergo various chemical reactions, reflecting their reactivity and potential for synthesis of complex molecules. For instance, the Michael addition to thiophenone derivatives illustrates the reactivity of thiophene compounds towards nucleophilic addition, a fundamental type of chemical reaction (Jakobsen et al., 2010).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. Detailed characterization, including spectroscopic analysis, aids in understanding these properties, which are essential for their practical application and handling (Mohamed et al., 2015).

科学研究应用

太阳能电池开发

5-甲基噻吩-2-硫醇及其衍生物用于染料敏化和量子点敏化的太阳能电池中新型且具有成本效益的氧化还原对。这些化合物具有不吸收可见光和改进的氧化还原行为的优点。当与优化的聚(3,4-乙撑二氧噻吩)对电极一起使用时,它们在太阳能电池中显示出显着的效率提高 (Rahman 等人,2018 年)。

缓蚀

5-甲基噻吩-2-硫醇的衍生物,例如 2-[4-(甲基硫代)苯基]乙酰肼和 5-[4-(甲基硫代)苄基]-4H-1,2,4-三唑-3-硫醇,已显示出对酸性介质中锌腐蚀的显着抑制作用。它们的分子结构促成了它们作为缓蚀剂的高效率,根据噻吩基的策略性定位改变了它们的活性 (Gece & Bilgiç,2012 年)。

储氢

烷基取代的噻吩,包括 5-甲基噻吩-2-硫醇,是储氢的有希望的候选者。它们的脱氢反应在温和条件下发生,使其有效地用于氢化和开环。已经确定了这些过程的最佳催化剂,增强了实用储氢应用的潜力 (Zhao、Oyama 和 Naeemi,2010 年)。

光反应材料

新型甲基噻吩/苯并[b]噻吩苝二酰亚胺硫醇前体已被开发用于需要绿光诱导光重排的应用。这些材料使硫醇-烯点击连接与缺电子底物成为可能,并在需要精确光控反应的领域具有潜在应用 (Zhang 等人,2023 年)。

生物质转化

5-甲基噻吩-2-硫醇通过生物质衍生的乙酰丙酸的串联硫化生成,提出了一种从纤维素合成噻吩化合物的创新方法。该工艺在绿色化学和可持续材料生产中具有潜在应用 (Li 等人,2016 年)。

化学合成

5-甲基噻吩-2-硫醇衍生物已被探索用于选择性化学合成。例如,3-甲基噻吩的选择性锂化允许高产率的 2,4-二取代噻吩,可用于有机合成和药物应用 (Smith & Barratt,2007 年)。

作用机制

Target of Action

5-Methylthiophene-2-thiol is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties . The nature of the sulfur reagent makes an essential impact on reaction selectivity .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical processes due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they can induce diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of various chemical compounds .

安全和危害

未来方向

Thiophene-based analogs, including 5-Methylthiophene-2-thiol, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis, properties, and applications of these compounds.

属性

IUPAC Name |

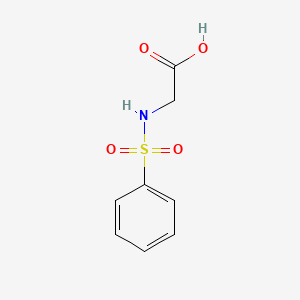

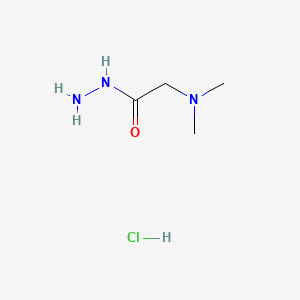

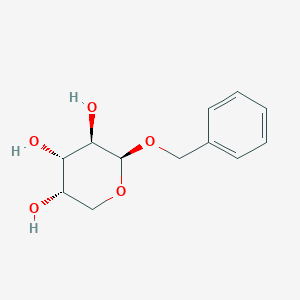

5-methylthiophene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-3-5(6)7-4/h2-3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLZNZYAZTKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

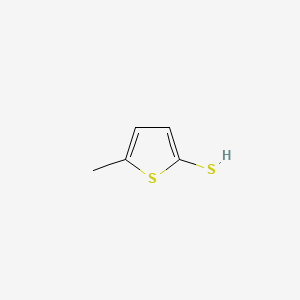

Canonical SMILES |

CC1=CC=C(S1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192784 | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3970-28-3 | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-methylthiophene-2-thiol significant in the context of renewable resources?

A1: 5-methylthiophene-2-thiol stands out due to its origin: it can be synthesized from levulinic acid []. Levulinic acid is a platform chemical obtainable from cellulose, a major component of plant biomass. This connection to renewable biomass makes 5-methylthiophene-2-thiol a potentially sustainable alternative for various applications, aligning with the growing demand for environmentally friendly materials. The research highlights a novel approach to creating valuable thiophenic compounds from renewable feedstocks like cellulose [].

Q2: Could you elaborate on the synthesis process of 5-methylthiophene-2-thiol from levulinic acid?

A2: The synthesis involves a tandem thionation reaction using Lawesson's reagent []. This process doesn't directly yield 5-methylthiophene-2-thiol. Levulinic acid is first converted into a series of thiophenone intermediates. These intermediates then undergo further thionation, ultimately leading to the formation of 5-methylthiophene-2-thiol as the final product with an impressive 78% yield [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

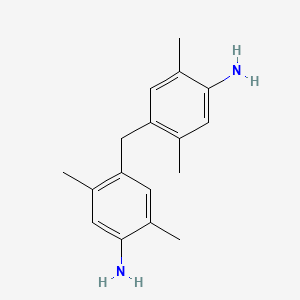

![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)